2-Fluorobenzohydrazide

Description

The exact mass of the compound 2-Fluorobenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522532. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

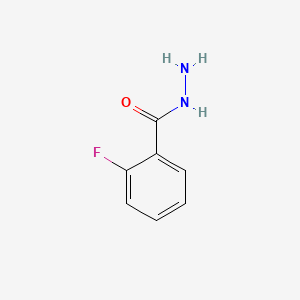

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCCKQQVXNNAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196235 | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-24-2 | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Fluorobenzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a fluorinated aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of a fluorine atom at the ortho position of the benzene ring and the reactive hydrazide moiety endows it with unique chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 2-Fluorobenzohydrazide.

Chemical Structure and Identifiers

The structural framework of 2-Fluorobenzohydrazide consists of a 2-fluorophenyl group attached to a hydrazide functional group.

IUPAC Name: 2-fluorobenzohydrazide[2]

Synonyms: 2-Fluorobenzoylhydrazine, 2-Fluorobenzoic hydrazide, o-fluorobenzhydrazide[2]

Molecular Formula: C₇H₇FN₂O[1][2]

Canonical SMILES: C1=CC=C(C(=C1)C(=O)NN)F[2]

InChI: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[2]

InChIKey: YJCCKQQVXNNAAR-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluorobenzohydrazide is presented in the table below. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White to light yellow or brown powder/crystal | [1] |

| Melting Point | 71 - 75 °C | [3] |

| Boiling Point (Calculated) | 567.06 K | [4] |

| logP (Octanol/Water Partition Coefficient) | 0.429 (Calculated) | [4] |

| Water Solubility (log₁₀WS, mol/L) (Calculated) | -2.15 (Calculated) | [4] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| CAS Number | 446-24-2 | [2][3] |

| PubChem CID | 136288 | [2][3] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Fluorobenzohydrazide in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The NH and NH₂ protons of the hydrazide group are expected to be observable, with their chemical shifts being sensitive to solvent and temperature. For a related benzohydrazide, the -NH protons were observed at chemical shifts of 10.66 and 10.69 ppm in DMSO-d₆.[1]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The carbonyl carbon is expected to appear in the downfield region, typically around 165-170 ppm. For the related compound 2-fluorobenzamide, the carbonyl carbon appears at approximately 164 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-Fluorobenzohydrazide is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch (NH₂) | 3400-3200 | Two bands, characteristic of a primary amine |

| N-H stretch (NH) | ~3300 | Single band |

| C=O stretch (Amide I) | ~1660 | Strong absorption |

| N-H bend (Amide II) | ~1620 | |

| C-F stretch | 1300-1100 | Strong absorption |

| Aromatic C=C stretch | 1600-1450 | Multiple bands |

| Aromatic C-H stretch | 3100-3000 |

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), 2-Fluorobenzohydrazide is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

| m/z | Proposed Fragment |

| 154 | [C₇H₇FN₂O]⁺ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (Loss of N₂H₃) |

| 95 | [C₆H₄F]⁺ (Loss of CON₂H₃) |

Experimental Protocols

Synthesis of Benzohydrazides via Microwave-Assisted Hydrazinolysis of Methyl Benzoates (General Procedure)

This protocol describes a general and efficient method for synthesizing benzohydrazides, which can be adapted for the synthesis of 2-Fluorobenzohydrazide from methyl 2-fluorobenzoate.

Materials:

-

Methyl 2-fluorobenzoate

-

Hydrazine hydrate (80%)

-

Ethanol (96%)

-

Microwave reactor

-

Round bottom flask

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

In a microwave-safe vessel, combine methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (4 equivalents).[1]

-

Irradiate the mixture in a microwave reactor (e.g., at 360 W) for approximately 3-5 minutes.[1]

-

Monitor the reaction progress by TLC until the starting material is consumed.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with distilled water to precipitate the product.[1]

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from ethanol (96%) to obtain pure 2-Fluorobenzohydrazide.[1]

Purification by Recrystallization (General Procedure)

This protocol outlines a general method for the purification of solid organic compounds like 2-Fluorobenzohydrazide.

Materials:

-

Crude 2-Fluorobenzohydrazide

-

Ethanol/Water mixture

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve the crude 2-Fluorobenzohydrazide in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]

-

While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.[5]

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cool the flask in an ice bath to maximize the yield of crystals.[5]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

-

Wash the crystals with a small amount of a cold ethanol/water mixture.[5]

-

Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Applications

2-Fluorobenzohydrazide serves as a versatile precursor for the synthesis of various biologically active compounds.[1][3] Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

Role as a Building Block for Enzyme Inhibitors

Derivatives of 2-Fluorobenzohydrazide, particularly hydrazones, have shown inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases.[6] The general mechanism of competitive enzyme inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.[7]

Caption: Competitive enzyme inhibition by a 2-Fluorobenzohydrazide derivative.

The diagram above illustrates the principle of competitive enzyme inhibition. The substrate normally binds to the active site of the enzyme, leading to the formation of a product. A competitive inhibitor, such as a derivative of 2-Fluorobenzohydrazide, structurally resembles the substrate and competes for the same active site. When the inhibitor is bound, the enzyme is unable to bind the substrate, and the catalytic reaction is blocked.

Synthetic Utility Workflow

2-Fluorobenzohydrazide is a key intermediate in multi-step organic synthesis. Its hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are precursors to a diverse range of heterocyclic compounds.[1]

Caption: Synthetic workflow illustrating the utility of 2-Fluorobenzohydrazide.

This workflow demonstrates the central role of 2-Fluorobenzohydrazide as a synthetic intermediate. It is typically synthesized from 2-fluorobenzoyl chloride and hydrazine. The resulting 2-Fluorobenzohydrazide can then be reacted with various aldehydes or ketones to form hydrazone derivatives. These hydrazones are versatile intermediates that can undergo cyclization or other modifications to yield a wide range of biologically active heterocyclic compounds. This highlights its importance in medicinal chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluorobenzhydrazide | C7H7FN2O | CID 136288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Fluorobenzohydrazide, a key building block in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This document outlines a detailed experimental protocol for its preparation and provides a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Core Synthesis

2-Fluorobenzohydrazide is synthesized via the hydrazinolysis of an appropriate 2-fluorobenzoic acid ester, typically methyl or ethyl 2-fluorobenzoate. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the ester carbonyl group, leading to the displacement of the alkoxy group and the formation of the desired hydrazide.

The reaction is commonly carried out in an alcoholic solvent, such as ethanol or methanol, and is facilitated by heating the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation or crystallization, followed by purification through recrystallization.

Experimental Protocol: Synthesis of 2-Fluorobenzohydrazide

This protocol details the synthesis of 2-Fluorobenzohydrazide from methyl 2-fluorobenzoate.

Materials:

-

Methyl 2-fluorobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Apparatus for reflux, filtration (Büchner funnel), and recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-fluorobenzoate (1 equivalent) in methanol.

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure 2-Fluorobenzohydrazide as a white to off-white solid.[1][2][3][4]

-

Dry the purified crystals under vacuum.

Yield:

The typical yield for this reaction is in the range of 80-90%.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Fluorobenzohydrazide. The following tables summarize the key physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71-75 °C |

| CAS Number | 446-24-2 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | m | 1H | Ar-H |

| ~7.2 | m | 2H | Ar-H |

| ~9.5 | s (broad) | 1H | -CONH- |

| ~4.6 | s (broad) | 2H | -NH₂ |

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~118 (d, J ≈ 20 Hz) | Ar-C |

| ~116 (d, J ≈ 10 Hz) | Ar-C |

Solvent: DMSO-d₆. Note: The aromatic region will show characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H Stretch (Hydrazide) |

| ~3050 | Medium | Ar C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium | N-H Bend (Amide II) |

| ~1280 | Strong | C-N Stretch |

| ~1220 | Strong | C-F Stretch |

Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion |

| 154 | [M]⁺ |

| 123 | [M - NHNH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Fluorobenzohydrazide.

References

2-Fluorobenzohydrazide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart favorable physicochemical properties to its derivatives, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive overview of 2-Fluorobenzohydrazide, including its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on their enzymatic inhibition and impact on cellular signaling pathways.

Chemical and Physical Properties

2-Fluorobenzohydrazide is a stable, crystalline solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 446-24-2 | [1] |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 71-75 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of 2-Fluorobenzohydrazide

A common laboratory-scale synthesis of 2-Fluorobenzohydrazide involves the reaction of a 2-fluorobenzoic acid derivative, such as 2-fluorobenzoyl chloride, with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Fluorobenzoyl Chloride

Materials:

-

2-Fluorobenzoyl chloride

-

Hydrazine hydrate

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. A white precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluorobenzohydrazide.

Synthetic workflow for 2-Fluorobenzohydrazide.

Biological Activities of 2-Fluorobenzohydrazide Derivatives

While 2-Fluorobenzohydrazide itself is primarily a synthetic intermediate, its derivatives, particularly hydrazones formed by condensation with various aldehydes and ketones, exhibit a broad spectrum of biological activities. These activities are often attributed to the -CO-NH-N=CH- pharmacophore.

Enzyme Inhibition

Hydrazone derivatives of 2-Fluorobenzohydrazide have been investigated as potent inhibitors of several key enzymes implicated in various diseases.

Table 1: Inhibitory Activities of 2-Fluorobenzohydrazide Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Values | Therapeutic Area | Reference |

| Hydrazones | Carbonic Anhydrase I & II | Nanomolar range | Glaucoma, Epilepsy | [2][3] |

| Hydrazones | Acetylcholinesterase (AChE) | Nanomolar range | Alzheimer's Disease | [2][3][4][5] |

| Hydrazones | Butyrylcholinesterase (BChE) | Nanomolar range | Alzheimer's Disease | [2][3][4][5] |

| Hydrazones | Monoamine Oxidase A (MAO-A) | Micromolar to Nanomolar range | Depression | [6][7] |

| Tetrahydroacridine Conjugates | Amyloid-β Aggregation | - | Alzheimer's Disease | [5] |

Antimicrobial and Antiprotozoal Activity

Derivatives of 2-Fluorobenzohydrazide have shown promise as antimicrobial and antiprotozoal agents. The proposed mechanism of action for some of these derivatives against parasites like Leishmania amazonensis involves the induction of reactive oxygen species (ROS) and the disruption of mitochondrial function, ultimately leading to parasite death.[8]

Involvement in Cellular Signaling Pathways

Direct studies on the effect of 2-Fluorobenzohydrazide on cellular signaling pathways are limited. However, research on its more complex derivatives has revealed modulation of key signaling cascades, particularly in the context of cancer.

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives incorporating a fluorobenzoyl moiety have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] This inhibition, in turn, affects downstream signaling pathways crucial for tumor angiogenesis and proliferation, such as the Raf/MEK/ERK (MAPK) pathway.[9]

Inhibition of the VEGFR-2/MAPK pathway by a 2-Fluorobenzohydrazide derivative.

Furthermore, other benzamide derivatives have been developed as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[10][11] Aberrant Hh signaling is implicated in the development of various cancers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]

- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorobenzohydrazide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding these properties is critical for its handling, formulation, and the development of robust analytical methods. This document outlines its physicochemical properties, solubility characteristics in various organic solvents, and its stability under different stress conditions. Detailed experimental protocols for solubility determination and stability-indicating assays are also provided.

Physicochemical Properties of 2-Fluorobenzohydrazide

2-Fluorobenzohydrazide is a fluorinated aromatic compound with a hydrazide functional group. It typically appears as a white to light yellow or brown crystalline powder.[1][2]

| Property | Value | Reference |

| Chemical Name | 2-Fluorobenzohydrazide | |

| Synonyms | 2-Fluorobenzoylhydrazine, o-Fluorobenzohydrazide | [3] |

| CAS Number | 446-24-2 | [3] |

| Molecular Formula | C₇H₇FN₂O | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Melting Point | 70-75 °C | [2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

Solubility of 2-Fluorobenzohydrazide

Quantitative solubility data for 2-Fluorobenzohydrazide is not extensively available in the public domain. However, based on its structural similarity to other benzohydrazide derivatives and 2-fluorobenzoic acid, a qualitative and estimated solubility profile can be inferred. The presence of the polar hydrazide group suggests solubility in polar solvents, while the aromatic ring provides some nonpolar character. It has been reported to be soluble in methanol.[1][3]

The following table provides estimated solubility data based on the known solubility of structurally related compounds, such as a-Benzoyl-2-methylbenzohydrazide, benzohydrazide, and 2-fluorobenzoic acid.[4][5][6] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) at 25 °C |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 3 - 7 |

| Isopropanol | Polar Protic | 1 - 5 |

| Acetone | Polar Aprotic | 10 - 20 |

| Ethyl Acetate | Polar Aprotic | 5 - 15 |

| Dichloromethane | Chlorinated | 10 - 20 |

| Chloroform | Chlorinated | 15 - 25 |

| Toluene | Aromatic | 2 - 8 |

| Hexane | Non-polar | < 0.5 |

| Diethyl Ether | Ether | 4 - 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |

Stability of 2-Fluorobenzohydrazide and Potential Degradation Pathways

2-Fluorobenzohydrazide, like other hydrazide-containing compounds, is susceptible to degradation under various stress conditions. Understanding its stability profile is essential for determining appropriate storage conditions and shelf-life. The primary degradation pathways for hydrazides include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrazones, which can be formed from hydrazides, are known to be susceptible to hydrolysis, and this reaction is often catalyzed by acid.[7] The hydrolysis of the hydrazide bond in 2-Fluorobenzohydrazide would likely lead to the formation of 2-fluorobenzoic acid and hydrazine. This reaction is expected to be more pronounced under both acidic and basic conditions. The generally accepted mechanism for hydrazone hydrolysis involves the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by its decomposition.[8]

Oxidative Degradation

The hydrazide moiety can be susceptible to oxidation. The specific degradation products would depend on the oxidizing agent and reaction conditions.

Thermal Degradation

Thermal decomposition of hydrazines can lead to the formation of various products, with ammonia, nitrogen, and hydrogen being common at higher temperatures.[9][10] The presence of the aromatic ring and the fluorine substituent in 2-Fluorobenzohydrazide may influence its thermal stability.

Photolytic Degradation

Aromatic compounds and those with functional groups that can absorb UV or visible light may undergo photodegradation. The N-N bond in hydrazides can be susceptible to photoinduced cleavage.[11][12] The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of 2-Fluorobenzohydrazide can be determined using the widely recognized shake-flask method.[4]

Objective: To determine the saturation concentration of 2-Fluorobenzohydrazide in a specific solvent at a constant temperature.

Materials:

-

2-Fluorobenzohydrazide

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-Fluorobenzohydrazide to a series of vials.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe and immediately filter it through a 0.45 µm filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered solution to a suitable concentration with the same solvent. Analyze the concentration of 2-Fluorobenzohydrazide using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and dilution factor.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the intrinsic stability of 2-Fluorobenzohydrazide and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To generate potential degradation products and understand the degradation pathways of 2-Fluorobenzohydrazide.

General Procedure:

-

Prepare solutions of 2-Fluorobenzohydrazide (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M HCl

-

Conditions: Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M NaOH

-

Conditions: Heat at 60-80 °C for a specified period.

-

-

Oxidative Degradation:

-

Reagent: 3% H₂O₂

-

Conditions: Store at room temperature, protected from light, for a specified period.

-

-

Thermal Degradation:

-

Conditions (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period.

-

Conditions (Solution): Heat a solution of the compound at a high temperature (e.g., 80 °C).

-

-

Photolytic Degradation:

-

Conditions: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying 2-Fluorobenzohydrazide in the presence of its degradation products, process impurities, and excipients.

Objective: To develop and validate an HPLC method that can separate, detect, and quantify 2-Fluorobenzohydrazide and its potential degradation products.

Typical Starting Conditions for Method Development:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B to elute compounds with a wide range of polarities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (determined by UV scan of 2-Fluorobenzohydrazide)

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines): The developed method should be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides essential information on the solubility and stability of 2-Fluorobenzohydrazide for professionals in research and drug development. While quantitative solubility data is limited, the provided estimates based on structurally similar compounds offer a valuable starting point for experimental design. The outlined degradation pathways and detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method provide a robust framework for assessing the stability of this important chemical intermediate. Adherence to these methodologies will ensure the generation of reliable data critical for regulatory submissions and the development of safe and effective products.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluorobenzohydrazide, a key chemical intermediate. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | m | 1H | Ar-H |

| ~7.2 - 7.6 | m | 3H | Ar-H |

| ~8.3 | br s | 1H | -NH- |

| ~4.6 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~133 (d, J ≈ 8 Hz) | Ar-C |

| ~131 | Ar-C |

| ~124 (d, J ≈ 3 Hz) | Ar-C |

| ~118 (d, J ≈ 12 Hz) | Ar-C |

| ~116 (d, J ≈ 22 Hz) | Ar-C |

IR (Infrared) Spectroscopy Data

The NIST Chemistry WebBook indicates the availability of an IR spectrum for 2-Fluorobenzohydrazide.[1] Key characteristic absorption bands for benzohydrazide derivatives typically include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H stretching |

| 1640 - 1680 | Strong | C=O stretching (Amide I) |

| 1580 - 1620 | Medium to Strong | N-H bending (Amide II) and C=C stretching |

| ~1300 | Medium | C-N stretching |

| 1200 - 1250 | Strong | C-F stretching |

Mass Spectrometry (MS) Data

The NIST Chemistry WebBook confirms the existence of an electron ionization (EI) mass spectrum for 2-Fluorobenzohydrazide.[1][2] The fragmentation pattern is expected to be consistent with the structure of the molecule.

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 123 | [M - NHNH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 2-Fluorobenzohydrazide.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2-Fluorobenzohydrazide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data is typically acquired over 16-64 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Fluorobenzohydrazide.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground 2-Fluorobenzohydrazide is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is thoroughly ground to a fine, homogenous powder.

-

The powder is then transferred to a pellet-pressing die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data is commonly averaged over 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Fluorobenzohydrazide.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to ensure volatilization.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic techniques and derived molecular information.

References

potential applications of 2-Fluorobenzohydrazide in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 2-Fluorobenzohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a reactive hydrazide moiety, make it a valuable building block for the synthesis of a wide array of bioactive molecules. The fluorine substitution can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the current and potential applications of 2-Fluorobenzohydrazide, focusing on its role as a synthetic precursor and the biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction: The Strategic Importance of 2-Fluorobenzohydrazide

Hydrazides are a class of organic compounds that serve as pivotal synthons in the development of novel therapeutic agents.[3] Within this class, 2-Fluorobenzohydrazide (C₇H₇FN₂O) stands out due to the strategic placement of a fluorine atom at the ortho position of the benzene ring.[4] This substitution imparts unique electronic properties that can influence the reactivity and biological profile of its derivatives.[2][4]

As a versatile building block, 2-Fluorobenzohydrazide is primarily utilized as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][4] Its hydrazide group (-CONHNH₂) is highly reactive and readily participates in condensation and cyclization reactions, making it an excellent starting point for creating diverse molecular scaffolds, especially heterocyclic compounds prevalent in many biologically active molecules.[3][4]

Role as a Versatile Synthetic Intermediate

The primary application of 2-Fluorobenzohydrazide in medicinal chemistry is its function as a foundational molecule for constructing more complex derivatives. Its hydrazide functionality is a key reactive site.

Synthesis of Hydrazide-Hydrazones

A common synthetic route involves the condensation reaction of 2-Fluorobenzohydrazide with various aldehydes and ketones to form hydrazones. These hydrazones are often precursors to a variety of heterocyclic compounds and frequently exhibit biological activity themselves.[4][5]

General Experimental Protocol: Synthesis of Hydrazide-Hydrazones

The following is a generalized protocol based on common laboratory practices for the synthesis of hydrazone derivatives from fluorinated benzohydrazides.

-

Dissolution : Dissolve 2-Fluorobenzohydrazide in a suitable solvent, such as methanol or ethanol.

-

Addition of Aldehyde/Ketone : Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

-

Catalysis : A catalytic amount of acid (e.g., a few drops of concentrated sulfuric or glacial acetic acid) is often added to facilitate the condensation reaction.

-

Reaction : The mixture is typically refluxed for several hours (e.g., 4-6 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone product) is isolated by filtration.

-

Purification : The crude product is washed with cold solvent or water and can be further purified by recrystallization from an appropriate solvent like ethanol to yield the pure hydrazone derivative.[7]

-

Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[8]

// Invisible edges for alignment A -> B [style=invis]; } .dot Caption: Synthetic workflow from 2-Fluorobenzohydrazide to bioactive heterocycles.

Applications in Anticancer Drug Discovery

Derivatives of benzohydrazide are recognized for their potential as anticancer agents.[7][9] The 2-fluoro substitution can be a key feature in enhancing the potency and pharmacokinetic profile of these compounds.

EGFR Kinase Inhibition

A series of novel benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[9] Overexpression of EGFR is a factor in many solid tumors, making it a critical target in cancer therapy.[9] One compound, H20, demonstrated potent antiproliferative activity against four cancer cell lines and significant EGFR inhibition.[9]

Pancreatic Cancer Cytotoxicity

Fluorinated phenylhydrazine Schiff base derivatives have been tested for their anticancer activities in pancreatic cancer cell lines (Capan-1, MIA PaCa-2, Panc-1).[10] The results indicated that these compounds exert cytotoxic and antiproliferative effects, inducing apoptosis, which is a preferred pathway for cell death in cancer therapy.[10]

| Compound Class | Cancer Cell Line | Activity | IC₅₀ Values (µM) | Reference |

| Benzohydrazide-dihydropyrazole | A549 (Lung) | Antiproliferative | 0.46 | [9] |

| Benzohydrazide-dihydropyrazole | MCF-7 (Breast) | Antiproliferative | 0.29 | [9] |

| Benzohydrazide-dihydropyrazole | HeLa (Cervical) | Antiproliferative | 0.15 | [9] |

| Benzohydrazide-dihydropyrazole | HepG2 (Liver) | Antiproliferative | 0.21 | [9] |

| Benzohydrazide-dihydropyrazole | EGFR | Enzyme Inhibition | 0.08 | [9] |

| Fluorobenzamidine | Colorectal Cancer Cells | Antiproliferative | ~0.3 µg/ml | [11] |

Table 1: Summary of anticancer activity of selected benzohydrazide derivatives.

Antimicrobial Applications

Hydrazide derivatives have long been investigated for their antimicrobial properties.[12][13][14] The incorporation of a fluorine atom can modulate this activity.

Antibacterial and Antifungal Activity

Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.[12] Specifically, hydrazide-hydrazones derived from 4-fluorobenzoic acid hydrazide showed notable antifungal activity against Candida albicans and various plant pathogenic fungi.[8] The mechanism of action for hydrazones can vary, with some studies suggesting inhibition of essential enzymes like DNA gyrase.[14]

| Derivative Class | Organism | Activity | MIC Value | Reference |

| Fluorobenzoic Acid Hydrazide-Hydrazone | Candida albicans | Antifungal | 125 µg/ml | [8] |

| Fluorobenzoic Acid Hydrazide-Hydrazone | P. viticola (Plant Pathogen) | Antifungal | 91% inhibition at 30 µM | [8] |

| Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | Antibacterial | 1.95–7.81 μg/mL | [14] |

Table 2: Antimicrobial activity of selected fluorinated hydrazide derivatives.

Anti-inflammatory Potential

Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are of high therapeutic interest.[2][15]

Inhibition of Inflammatory Mediators

Derivatives of 4-fluorobenzoic acid hydrazide have been screened for anti-inflammatory activity.[8] Certain 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, synthesized from these hydrazones, showed strong inhibition of NF-κB-dependent transcription and inducible nitric oxide synthase (iNOS) activity.[8] These pathways are central to the inflammatory response.

| Derivative | Target/Assay | Activity | IC₅₀ Value | Reference |

| Oxadiazole Derivative | NF-κB Transcription (SW1353 cells) | Inhibition | 0.75 µg/ml | [8] |

| Oxadiazole Derivative | iNOS Activity (RAW 264.7 cells) | Inhibition | 0.3 µg/ml | [8] |

| Hydrazide-Hydrazone | Intracellular ROS Generation (HL-60 cells) | Inhibition | 0.9 µg/ml | [8] |

Table 3: Anti-inflammatory activity of selected fluorinated hydrazide derivatives.

Broader Applications and Future Outlook

The utility of 2-Fluorobenzohydrazide extends beyond the areas highlighted. It serves as an intermediate in agrochemicals, contributing to the development of pesticides and herbicides.[1][4] In material science, it can be used in the synthesis of polymers with enhanced thermal stability.[1] Its role in biochemical research includes the study of enzyme inhibitors and metabolic pathways.[1]

The continued exploration of 2-Fluorobenzohydrazide and its derivatives holds significant promise. The development of novel synthetic methodologies will allow for the creation of more diverse chemical libraries. High-throughput screening of these libraries against a wider range of biological targets, including viruses and parasites, could uncover new therapeutic leads. Furthermore, structure-activity relationship (SAR) and in silico studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold.

Conclusion

2-Fluorobenzohydrazide is a chemical entity of considerable value to the field of medicinal chemistry. Its utility as a versatile synthetic intermediate enables the construction of diverse molecular architectures. The resulting derivatives have demonstrated a broad spectrum of promising biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The presence of the fluorine atom often contributes favorably to the pharmacological profile of these molecules. For researchers and drug development professionals, 2-Fluorobenzohydrazide represents a privileged scaffold for the discovery and development of next-generation therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles [openaccess.marmara.edu.tr]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] ANTICANCER PROPERTIES OF FLUORINATED HYDRAZINE DERIVATIVES ON FOUR TYPES OF PANCREATIC CANCER | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorobenzohydrazide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide (C₇H₇FN₂O) is a fluorinated aromatic hydrazide that has emerged as a versatile and crucial building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of heterocyclic compounds, particularly hydrazone derivatives, which exhibit a broad spectrum of biological activities. The introduction of a fluorine atom at the ortho-position of the benzene ring significantly influences the molecule's physicochemical properties, impacting the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of 2-Fluorobenzohydrazide, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its known, albeit limited, direct biological activities.

Discovery and Historical Context

While a singular, definitive publication marking the initial "discovery" of 2-Fluorobenzohydrazide is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the well-established field of hydrazide synthesis. The synthesis of the first hydrazides dates back to 1895 with the work of Kurzius. The strategic incorporation of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the profound effects of fluorination on the biological properties of compounds.[1]

It is highly probable that 2-Fluorobenzohydrazide was first synthesized as part of broader investigations into fluorinated aromatic compounds and their potential as intermediates in the development of pharmaceuticals and agrochemicals. The general and reliable method for synthesizing benzohydrazides from their corresponding esters and hydrazine hydrate has been known for many decades, making the synthesis of the 2-fluoro derivative a logical extension of established chemical principles.[2][3] Its primary historical and ongoing role is that of a key "building block," a stable intermediate that can be readily functionalized to create more complex molecules with desired biological activities.[4][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2-Fluorobenzohydrazide is essential for its application in synthesis and for predicting the properties of its derivatives.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O | [6] |

| Molecular Weight | 154.14 g/mol | [6] |

| CAS Number | 446-24-2 | [6] |

| Appearance | White to pale brown powder or crystalline powder | [2] |

| Melting Point | 70-75 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| XLogP3 | -0.3 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 55.1 Ų | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 2-Fluorobenzohydrazide.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-Fluorobenzohydrazide is characterized by specific absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the -NH₂ group |

| ~3200 | Medium | N-H stretching of the -CONH- group |

| 1640-1680 | Strong | C=O stretching (Amide I band) |

| 1580-1620 | Medium | N-H bending (Amide II band) and C=C aromatic stretching |

| 1200-1300 | Strong | C-N stretching |

| 1100-1200 | Strong | C-F stretching |

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -CONH- |

| 7.2 - 7.8 | Multiplet | 4H | Aromatic protons |

| ~4.5 | Singlet (broad) | 2H | -NH₂ |

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide carbonyl) |

| 158-162 (doublet, J ≈ 240 Hz) | C-F |

| 115-135 | Aromatic carbons |

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis and characterization of 2-Fluorobenzohydrazide, based on established methods for analogous compounds.

Synthesis of 2-Fluorobenzohydrazide from Methyl 2-Fluorobenzoate

This procedure is adapted from the general synthesis of benzohydrazides.[2][7]

Materials and Equipment:

-

Methyl 2-fluorobenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

-

IR and NMR spectrometers

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-fluorobenzoate (1 equivalent). Add ethanol as a solvent (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white precipitate of 2-Fluorobenzohydrazide should form.

-

Isolation: Further cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification (Recrystallization):

-

Dissolve the crude 2-Fluorobenzohydrazide in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot gravity filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization Workflow

Role in Drug Discovery and Development

2-Fluorobenzohydrazide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly hydrazones, which are known to possess a wide range of biological activities. The hydrazide moiety (-CONHNH₂) provides a reactive site for condensation with various aldehydes and ketones to form hydrazones (R-CH=N-NH-CO-R').[8]

Synthesis of Bioactive Hydrazones

The synthesis of hydrazones from 2-Fluorobenzohydrazide is a straightforward and high-yielding reaction. This has made it a popular starting material for generating libraries of compounds for biological screening.

Derivatives of fluorobenzohydrazides have demonstrated a variety of biological activities, including:

-

Antimicrobial Activity: Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria.[1]

-

Antitubercular Activity: Hydrazones are a well-known class of antitubercular agents, with isoniazid being a prominent example. The 2-fluorobenzoyl moiety can be incorporated into hydrazone structures to modulate their activity.[9]

-

Anticancer and Enzyme Inhibitory Activity: Benzohydrazide derivatives are being investigated as potential anticancer agents and enzyme inhibitors.[3]

The fluorine atom in the ortho-position can influence the biological activity of the resulting hydrazones through several mechanisms:

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the metabolic stability and half-life of the drug.

-

Conformational Effects: The fluorine atom can influence the conformation of the molecule, which can affect its binding affinity to biological targets.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by 2-Fluorobenzohydrazide itself are limited. Its biological effects are primarily realized through its derivatives. The mechanisms of action of these derivatives are diverse and depend on the overall structure of the molecule. For instance, some hydrazone derivatives of other fluorinated benzoic acids have been found to exhibit antibacterial activity.[9] The specific signaling pathways would be target-dependent for each unique derivative synthesized from 2-Fluorobenzohydrazide.

Conclusion

2-Fluorobenzohydrazide stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its own history is not marked by a singular discovery event, its importance is evident in its widespread use as a key synthetic intermediate. The presence of the ortho-fluoro substituent provides medicinal chemists with a valuable tool to fine-tune the properties of lead compounds. The straightforward synthesis of 2-Fluorobenzohydrazide and its reactivity make it an accessible and indispensable component in the generation of diverse chemical libraries for the identification of new therapeutic agents. Future research will likely continue to leverage the unique properties of this compound to develop novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazone - Wikipedia [en.wikipedia.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Safety and Handling of 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluorobenzohydrazide (CAS No. 446-24-2), a compound frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

2-Fluorobenzohydrazide is classified as a hazardous substance.[1] The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation[2][3][4] |

Note: Classifications are based on available Safety Data Sheet (SDS) information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Fluorobenzohydrazide is provided below.

| Property | Value |

| CAS Number | 446-24-2[1][3] |

| Molecular Formula | C₇H₇FN₂O[1][4][5] |

| Molecular Weight | 154.14 g/mol [1][3][5] |

| Appearance | Off-white solid[4] |

| Melting Point | 70-74 °C (lit.)[3] |

| Purity | >98%[1] or 97%[3] |

Safe Handling and Engineering Controls

Proper handling and engineering controls are paramount to minimize exposure.

General Handling Precautions:

-

Work under a chemical fume hood.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

-

Avoid contact with skin and eyes.[7]

Engineering Controls:

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.[2][7]

-

Use a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 2-Fluorobenzohydrazide:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields (EN 166).[1][2] A face shield may also be necessary.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if dust is generated or ventilation is inadequate.[2] A dust mask (type N95, US) is a suitable option.[3] |

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[2][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if skin irritation occurs.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do so.[2][7] Continue rinsing for at least 15 minutes.[2][7] Seek immediate medical attention from an ophthalmologist.[7] |

| Ingestion | Do NOT induce vomiting.[2][7] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person.[1][2][7] Seek immediate medical attention.[7] |

Note to Physicians: Treat symptomatically.[1][2]

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7] Use extinguishing media appropriate for the surrounding fire.[7] |

| Specific Hazards | Thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][7] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8] |

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate unnecessary personnel from the area.[7]

-

Ensure adequate ventilation.

-

Avoid breathing dust.[7]

-

Wear appropriate personal protective equipment as detailed in Section 4.[7]

Environmental Precautions:

-

Prevent the product from entering drains or public waters.[7]

Methods for Cleaning Up:

-

For solid material, sweep or shovel the spill into a suitable container for disposal.[7]

-

Avoid generating dust.[7]

-

Clean the affected area thoroughly.

Caption: Workflow for handling a chemical spill.

Storage and Disposal

Storage:

-

Store locked up.

Disposal:

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[1]

-

Dispose of contents/container to an approved waste disposal plant.[1]

-

Do not allow the product to enter drains.

Toxicological Information

The toxicological properties of 2-Fluorobenzohydrazide have not been fully investigated.[8] However, based on its classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of chemicals are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance:

-

OECD Test Guideline 404 is used for assessing acute dermal irritation/corrosion.

-

OECD Test Guideline 405 is used for assessing acute eye irritation/corrosion.

-

OECD Test Guideline 403 is used for assessing acute inhalation toxicity.

-

OECD Test Guideline 102 is used for determining melting point.

Researchers should refer to these standardized guidelines when designing experiments to evaluate the safety profile of 2-Fluorobenzohydrazide or its derivatives.

Caption: Logical relationship for general safety procedures.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.at [fishersci.at]

- 3. 2-氟亚苯基肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Fluorobenzhydrazide | C7H7FN2O | CID 136288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Theoretical Investigations of 2-Fluorobenzohydrazide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a synthetic molecule belonging to the benzohydrazide class of compounds. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The incorporation of a fluorine atom at the ortho position of the benzene ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Fluorobenzohydrazide and its derivatives. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, potential mechanisms of action, and computational analysis.

Theoretical Studies: A Computational Approach